L-Valyl-L-leucyl-L-valyl-L-asparagine
Description
L-Valyl-L-leucyl-L-valyl-L-asparagine is a tetrapeptide composed of valine (twice), leucine, and asparagine residues. Its molecular weight and hydrophobicity are influenced by the presence of branched-chain amino acids (valine, leucine) and the polar asparagine residue .
Properties
CAS No. |
438186-91-5 |
|---|---|
Molecular Formula |
C20H37N5O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H37N5O6/c1-9(2)7-12(23-18(28)15(22)10(3)4)17(27)25-16(11(5)6)19(29)24-13(20(30)31)8-14(21)26/h9-13,15-16H,7-8,22H2,1-6H3,(H2,21,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)/t12-,13-,15-,16-/m0/s1 |
InChI Key |
JDWWDWSIVVHPKE-SDADXPQNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-valyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using a coupling reagent such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-valyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products Formed
Hydrolysis: Produces individual amino acids (valine, leucine, asparagine).
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
L-Valyl-L-leucyl-L-valyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-valyl-L-asparagine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. The interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Structural Comparison
Key Features of L-Valyl-L-leucyl-L-valyl-L-asparagine:
- Sequence : Linear tetrapeptide (Val-Leu-Val-Asn).
- Modifications: No methylation or cyclization.
- Molecular Weight : Estimated ~450–500 Da (based on similar tetrapeptides).
Similar Compounds:
*Abbreviated for clarity; full name in .
†Abbreviated for clarity; full name in .
‡Estimated based on sequence length.
Key Observations :
- Cyclization and Methylation : The cyclic peptide in and exhibits extensive methylation and cyclization, enhancing its metabolic stability and lipophilicity compared to the linear, unmodified target compound .
- Residue Diversity : Compounds like those in and incorporate cysteine, methionine, or aromatic residues (phenylalanine in ), which confer distinct properties such as redox activity (cysteine) or UV absorbance (phenylalanine) .
- Chain Length : Longer peptides (e.g., ) may exhibit higher target specificity but lower oral bioavailability due to protease susceptibility .
Functional and Pharmacological Comparison
- Metabolic Stability : Cyclic and methylated peptides () are likely more resistant to enzymatic degradation than linear peptides like this compound .
- Commercial Applications: highlights a commercial peptide with disulfide bonds, suggesting applications in drug development or diagnostics, whereas simpler peptides like the target may serve as research intermediates .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
